2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
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Overview
Description
2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes a chromenyl group, a methoxypropyl side chain, and a dioxoisoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative.
Introduction of the Chromenyl Group: The chromenyl group is introduced via a condensation reaction with a suitable chromenone derivative.
Attachment of the Methoxypropyl Side Chain: The methoxypropyl side chain is attached through an alkylation reaction using a methoxypropyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxypropyl side chain or the chromenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide: shares structural similarities with other isoindole derivatives and chromenyl compounds.
Uniqueness
- The unique combination of the chromenyl group, methoxypropyl side chain, and dioxoisoindole core distinguishes this compound from other similar molecules. Its specific structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H18N2O6 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C22H18N2O6/c1-29-10-2-9-24-21(27)16-6-3-14(12-17(16)22(24)28)20(26)23-15-5-7-18-13(11-15)4-8-19(25)30-18/h3-8,11-12H,2,9-10H2,1H3,(H,23,26) |
InChI Key |
SMCQUPHBSQRHAD-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origin of Product |
United States |
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